2H-Azirine, 2-methyl-2-(1-methyl-2-propenyl)-3-phenyl-
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Overview
Description
2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine is an organic compound belonging to the azirine family Azirines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine with a suitable base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azirine ring to an aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the azirine ring, leading to the formation of substituted azirines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines.
Scientific Research Applications
2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine involves its interaction with specific molecular targets. The strained azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one
- 3-Buten-2-yl Acetate
- Glutaric acid, but-3-en-2-yl 2-methylpent-3-yl ester
Comparison: 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine is unique due to its azirine ring structure, which imparts distinct reactivity compared to other similar compounds. While compounds like 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one and 3-Buten-2-yl Acetate have different functional groups and reactivity profiles, the azirine ring in 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine offers unique opportunities for chemical transformations and applications.
Properties
CAS No. |
56434-96-9 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-but-3-en-2-yl-2-methyl-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-4-10(2)13(3)12(14-13)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3 |
InChI Key |
UXTLLZUQLKEGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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